Germazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62332-96-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1,7-dimethyl-4-propan-2-ylidenetricyclo[4.4.0.02,7]decan-3-one |
InChI |
InChI=1S/C15H22O/c1-9(2)10-8-11-14(3)6-5-7-15(11,4)13(14)12(10)16/h11,13H,5-8H2,1-4H3 |
InChI Key |
BBZWSYDKASNBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2C3(CCCC2(C3C1=O)C)C)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Germazone and Analogues
Total Synthesis Methodologies of Germazone
While a specific total synthesis route for this compound was not detailed in the search results, total synthesis generally involves constructing a target molecule from relatively simple starting materials through a series of chemical reactions ub.eduresearchgate.netbeilstein-journals.org. The complexity of sesquiterpene structures, such as the cyclodecane (B1584694) ring and multiple stereocenters present in germacrone (B1671451) and its derivatives, presents significant challenges in total synthesis, often requiring the development and application of novel chemical reactions and strategies researchgate.net.
Semisynthetic Routes to this compound Derivatives from Natural Precursors
Semisynthesis utilizes compounds isolated from natural sources as starting materials to produce novel compounds wikipedia.org. This approach is often preferred for complex natural products like sesquiterpenes, as organisms can efficiently produce complex structures through biosynthesis wikipedia.org. Germacrone, a naturally occurring sesquiterpene found in plants like Geranium macrorrhizum and Curcuma species, serves as a key natural precursor for the semisynthesis of various germacrane (B1241064) derivatives, some of which are structurally related to this compound researchgate.netfoodb.cawikipedia.orgrjpbr.comresearchgate.net.
Microbial Transformation Pathways of Germacrone and Related Sesquiterpenes
Microbial transformation is a valuable semisynthetic route that utilizes microorganisms or enzymes to modify natural products. Studies have shown that microbial transformation of germacrone can yield various oxygenated derivatives, including epoxides researchgate.netnih.gov. For instance, the microbial transformation of germacrone using Cunninghamella blakesleeana has been reported to stereoselectively produce optically active epoxides researchgate.net. Another study demonstrated the biotransformation of germacrone by Mucor alternata, resulting in transformed sesquiterpenes, including new germacrane-type alcohols nih.gov. These microbial pathways highlight the potential for enzymatic systems to introduce functionality and influence the stereochemistry of germacrane skeletons.
An example of microbial transformation of germacrone is shown in the table below:
| Starting Compound | Microorganism | Products | Reference |
| Germacrone | Cunninghamella blakesleeana | Optically active epoxides | researchgate.net |
| Germacrone | Mucor alternata | Transformed sesquiterpenes, including new alcohols | nih.gov |
Acid-Catalyzed Isomerization and Transannular Cyclization Reactions of this compound Precursors and Epoxides
Acid-catalyzed reactions play a significant role in the derivatization of germacrane sesquiterpenes, often leading to isomerization and transannular cyclization. Germacrone epoxides, which can be obtained through direct epoxidation of germacrone or via microbial transformation, are particularly prone to these rearrangements due to the strained epoxide ring and the flexible cyclodecane core researchgate.netacademie-sciences.frresearchgate.net.
Acid-catalyzed transannular cyclization of germacrone 1,10-epoxide has been shown to yield eudesmanes, while germacrone 4,5-epoxide can afford guaianes researchgate.net. The stereochemistry of the epoxide and the reaction conditions influence the outcome of these cyclizations nih.gov. For example, the transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions yielded different products, including an isomer of the starting epoxide and eudesmane-type derivatives, compared to acidic or thermal conditions nih.gov. These reactions demonstrate how acid catalysis can be used to construct different bicyclic ring systems from the germacrane framework.
Data on acid-catalyzed cyclization of germacrone epoxides:
| Precursor | Conditions | Major Products | Ring System Formed | Reference |
| Germacrone 1,10-epoxide | Acidic | Eudesmanes | Bicyclic (Eudesmane) | researchgate.net |
| Germacrone 4,5-epoxide | Acidic | Guaianes | Bicyclic (Guaiac) | researchgate.net |
| (4S,5S)-Germacrone-4,5-epoxide | Basic | Isomer, Eudesmanes | Bicyclic (Eudesmane) | nih.gov |
Stereochemical Control in this compound Synthesis and Analogues
Controlling stereochemistry is paramount in the synthesis of complex natural products like this compound, which possess multiple stereogenic centers beilstein-institut.describd.com. The germacrane skeleton itself is conformationally flexible, which can make stereochemical control challenging in reactions beilstein-institut.de.
In the synthesis of germacrane derivatives, stereochemical control can be influenced by the choice of reagents, catalysts, and reaction conditions. Stereoselective epoxidation of germacradienes by enzymes and stereoselective microbial transformations of germacrone highlight the role of biological systems in controlling the introduction of new stereocenters researchgate.netnih.gov. In chemical synthesis, strategies such as utilizing chiral catalysts or auxiliaries, controlling reaction pathways to favor specific transition states, and exploiting existing stereocenters in a precursor molecule are employed to achieve diastereoselectivity and enantioselectivity beilstein-institut.describd.comillinois.eduiupac.org. The transannular cyclization reactions discussed earlier also demonstrate how the stereochemistry of an epoxide precursor can dictate the stereochemical outcome of the bicyclic product researchgate.netnih.gov.
Chemoenzymatic Approaches in this compound Chemistry
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations rsc.orgnih.gov. This approach is increasingly used in the synthesis of complex molecules, including terpenoids rsc.orgrsc.orgresearchgate.netresearchgate.net.
While specific examples of chemoenzymatic synthesis directly yielding this compound were not found, research on the chemoenzymatic preparation of germacrene analogues demonstrates the potential of this methodology in germacrane chemistry rsc.orgresearchgate.netresearchgate.net. Utilizing plant enzymes like germacrene synthases in combination with modified precursors allows for the generation of novel germacrene derivatives with controlled structures rsc.orgresearchgate.netresearchgate.net. This suggests that chemoenzymatic routes could be explored for the synthesis of this compound and its analogues, potentially offering advantages in terms of stereoselectivity and efficiency compared to purely chemical methods.
An example of chemoenzymatic synthesis in germacrane chemistry is the preparation of germacrene analogues using plant enzymes and modified precursors rsc.orgresearchgate.netresearchgate.net.
| Enzymes Used | Precursors Used | Products Generated | Reference |
| Germacrene A synthase, D synthase | Modified farnesyl diphosphate (B83284) analogues | Novel germacrene analogues | rsc.orgresearchgate.net |
Advanced Structural Characterization Methodologies for Germazone
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Germazone Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure, dynamics, and interactions of molecules researchgate.net. It provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. For organic compounds, particularly natural products like sesquiterpenes, both proton (¹H) NMR and carbon-13 (¹³C) NMR are invaluable mdpi.comnih.gov.
¹H NMR spectra reveal the different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ), the number of protons of each type (integration), and their connectivity to neighboring protons (splitting patterns and coupling constants, J) uu.nl. Chemical shifts are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) uu.nlmicrobenotes.com. For a sesquiterpene ketone like this compound, characteristic ¹H NMR signals would be expected for methyl groups, methylene (B1212753) groups, methine protons, and any protons adjacent to the ketone carbonyl or double bonds (if present in the tricyclic structure).
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with each unique carbon atom giving rise to a signal at a characteristic chemical shift wur.nl. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons mdpi.com. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between protons and carbons, including those separated by multiple bonds nih.govmdpi.comnist.gov. These 2D techniques help piece together fragments of the molecule and confirm the proposed structure.
While specific, detailed NMR data for this compound (CID 182335) were not found in the immediate search results, its identification as a tricyclic sesquiterpene ketone in Geranium macrorrhizum oil, as mentioned in the literature perfumerflavorist.commdpi.comresearchgate.net, strongly implies that NMR spectroscopy was a key technique in its structural characterization. Studies on related sesquiterpenes like germacrone (B1671451) and germacrene A demonstrate the application of 1D and 2D NMR techniques for elucidating their structures and conformations nih.govresearchgate.net.
Mass Spectrometric Techniques in this compound and Derivative Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns researchgate.netresearchgate.netumc.edu.dzyoutube.com. For organic molecules, electron ionization (EI) MS is commonly used, producing a molecular ion peak corresponding to the molecular weight and fragment ions that arise from the dissociation of the molecular ion youtube.com. The fragmentation pattern is often characteristic of the compound's structure.
This compound has been identified as a component in the essential oil of Geranium macrorrhizum using gas chromatography-mass spectrometry (GC-MS) thermofisher.com. GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures of volatile and semi-volatile compounds filab.frthermofisher.com. In GC-MS analysis, compounds are separated by the GC column and then enter the mass spectrometer, where they are ionized and detected filab.frthermofisher.com. The retention time from the GC provides an initial point of identification, while the mass spectrum provides a unique fingerprint for confirmation mdpi.comthermofisher.com.
For a compound like this compound (C15H22O), EI-MS would typically show a molecular ion peak at m/z 218. Analysis of the fragmentation pattern would provide clues about the presence of specific functional groups and the arrangement of rings in the tricyclic structure. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting selected ions and analyzing the resulting daughter ions researchgate.net. Studies on other sesquiterpenes illustrate the use of MS in determining molecular formulas and obtaining fragmentation data for structural elucidation mdpi.comnih.gov.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques that provide information about the functional groups and electronic transitions within a molecule, respectively nih.govresearchgate.netthermofisher.comhmdb.ca.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds hmdb.ca. The specific frequencies at which absorption occurs are characteristic of different functional groups (e.g., carbonyls, hydroxyls, carbon-carbon double bonds) hmdb.ca. For a ketone like this compound, a characteristic strong absorption band corresponding to the carbonyl stretch (C=O) would be expected in the IR spectrum, typically in the range of 1650-1750 cm⁻¹ wur.nl. The exact position of this band can provide information about the environment of the carbonyl group, such as whether it is conjugated or part of a ring system. IR spectroscopy has been used in the characterization of sesquiterpenes and their derivatives nih.govwur.nlresearchgate.net.
UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, which causes electronic transitions within a molecule, particularly in systems with π electrons or non-bonding electrons uu.nlmicrobenotes.comhmdb.ca. The UV-Vis spectrum can provide information about the presence of conjugated systems, such as conjugated double bonds or carbonyl groups uu.nlhmdb.ca. For this compound, the presence of a ketone carbonyl and potentially double bonds within its tricyclic structure would influence its UV-Vis absorption. The wavelength of maximum absorption (λmax) and the intensity of the absorption can provide insights into the nature and extent of conjugation. UV-Vis spectroscopy is often used in conjunction with other spectroscopic methods for structural proposals nih.govhmdb.ca.
While specific IR and UV-Vis spectra for this compound were not found in the search results, these techniques are standard tools in the characterization of natural products and would have likely been employed to confirm the presence of key functional groups and chromophores in this compound nih.govmdpi.comnih.govresearchgate.netacs.orgnist.gov.
Advanced Chromatographic-Spectroscopic Coupling for this compound Identification
The analysis of complex natural product mixtures, such as essential oils, often requires the coupling of separation techniques with spectroscopic methods to isolate and identify individual components mdpi.com. Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques that can be directly coupled with mass spectrometry (GC-MS, LC-MS) and, in some cases, with UV-Vis or IR detectors researchgate.netmdpi.comnih.govthermofisher.commeasurlabs.comphenomenex.com.
As mentioned earlier, this compound has been identified in Geranium macrorrhizum oil using GC-MS thermofisher.com. This hyphenated technique allows for the separation of this compound from other components in the essential oil by GC, followed by its identification and structural characterization by MS filab.frthermofisher.com. The GC retention time helps to distinguish this compound from other compounds with similar mass spectra, and comparison with mass spectral libraries can aid in identification mdpi.com.
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another widely used separation technique that can be coupled with various detectors, including MS and UV-Vis youtube.commdpi.comthermofisher.comphenomenex.com. LC-MS is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC researchgate.netyoutube.com. LC coupled with UV-Vis detection can be used to detect and quantify compounds with chromophores mdpi.com. While GC-MS was specifically mentioned for this compound identification in the search results thermofisher.com, LC-based hyphenated techniques could also be applicable depending on the sample matrix and the specific analytical goal.
These advanced chromatographic-spectroscopic coupling techniques are essential for the comprehensive analysis of complex natural product extracts, enabling the isolation, identification, and structural characterization of individual components like this compound nih.govresearchgate.netnist.govmdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 182335 |
| Germacrone | 6436348 |
Illustrative Table of Spectroscopic Techniques and Structural Information
| Technique | Principle | Structural Information Provided |
| NMR Spectroscopy | Interaction of nuclear spins with magnetic field | Connectivity of atoms, functional groups, stereochemistry, conformation |
| Mass Spectrometry | Ionization and separation of ions by m/z | Molecular weight, elemental composition, fragmentation pattern |
| IR Spectroscopy | Absorption of infrared radiation by vibrations | Presence and type of functional groups |
| UV-Vis Spectroscopy | Absorption of UV-Vis light by electronic transitions | Presence of conjugated systems, chromophores |
| GC-MS / LC-MS | Separation by chromatography + MS detection | Identification of components in mixtures, molecular weight, fragmentation |
Theoretical and Computational Chemistry of Germazone
Quantum Mechanical Studies of Germazone Electronic Structure
Quantum mechanical (QM) studies are fundamental for understanding the electronic structure of a molecule. These calculations solve the Schrödinger equation to determine the wavefunction of the electrons, which in turn provides information about the molecule's structure, bonding, energy, and other properties. wikipedia.orggatech.edunorthwestern.edulibretexts.orgarxiv.org For this compound, QM studies could involve calculating properties such as atomic charges, bond orders, molecular orbitals, and the electrostatic potential surface. These calculations can help predict the molecule's reactivity and stability. gatech.edunorthwestern.edu Methods like Hartree-Fock, Density Functional Theory (DFT), and post-Hartree-Fock methods could be employed, with the choice of method and basis set depending on the desired accuracy and computational cost. gatech.eduarxiv.org
Molecular Dynamics Simulations of this compound in Solvation and Binding Environments
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations can explore conformational changes, interactions with solvents, and binding events. wikipedia.orgucsf.edugalaxyproject.orgnih.govlehman.edu For this compound, MD simulations could be used to understand its behavior in different environments, such as in solution or when interacting with other molecules. ucsf.edugalaxyproject.orgnih.govlehman.edu Simulations could provide insights into the preferred solvation structures, diffusion properties, and potential binding modes if this compound were to interact with a biological target or other chemical species. nih.govlehman.edu Techniques like free energy calculations can be integrated with MD to quantify the thermodynamics of solvation or binding. lehman.educgmartini.nl
Conformational Analysis and Stereoisomerism of this compound
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.orguou.ac.inquizgecko.com Stereoisomerism, on the other hand, refers to molecules with the same connectivity but different spatial arrangements that are not interconvertible by simple rotation. uou.ac.inquizgecko.comscribd.com For a tricyclic molecule like this compound with a defined cis-decaline skeleton, conformational analysis would focus on the flexibility of the rings and the relative orientations of substituents. perfumerflavorist.comlibretexts.org Although this compound is reported to exist as a single meso form due to its specific stereochemistry perfumerflavorist.com, computational methods can still be used to explore the accessible low-energy conformations and assess their relative stabilities. Techniques such as potential energy surface scans or molecular dynamics simulations can be employed for this purpose. nih.gov
Computational Elucidation of Reaction Mechanisms in this compound Synthesis and Transformations
Computational methods are valuable tools for studying chemical reaction mechanisms. frontiersin.orgopenaccessjournals.comscielo.brsmu.edunih.gov By locating transition states and calculating activation energies, computational chemistry can provide detailed insights into how reactions occur. scielo.brsmu.edu For the synthesis or potential transformations of this compound, computational studies could help elucidate reaction pathways, identify key intermediates and transition states, and predict reaction outcomes. frontiersin.orgopenaccessjournals.comscielo.brsmu.edunih.gov This can involve methods ranging from quantum mechanics for detailed analysis of the reaction center to more approximate methods for exploring larger reaction networks. scielo.brmpg.de
Mechanistic Research on Germazone S Biological Interactions Non Clinical Focus
Fundamental Mechanisms of Cellular Pathway Modulation by Germazone in Non-Human Systems (e.g., cell cycle regulation, apoptosis signaling pathways)
Information directly detailing the fundamental mechanisms by which isolated this compound modulates cellular pathways, such as cell cycle regulation or apoptosis signaling pathways, in non-human systems was not specifically found in the provided search results. Research in this area appears to be more focused on the essential oil of Geranium macrorrhizum or other compounds present within it researchgate.net.
Antimicrobial Mechanism Investigations of this compound and Derivatives against Specific Microorganisms (e.g., bacterial inhibition mechanisms, not efficacy)
While the essential oil of Geranium macrorrhizum, which contains this compound, has demonstrated antimicrobial activity against certain microorganisms like Bacillus subtilis and Pseudomonas aeruginosa, the specific mechanisms of action attributed solely to isolated this compound or its derivatives were not explicitly detailed in the search results researchgate.net. Studies have investigated the antimicrobial properties of the essential oil and related compounds like germacrone (B1671451) and its epoxy derivatives, noting their activity against specific bacterial strains researchgate.net. However, the precise molecular targets or biochemical pathways disrupted by this compound itself, leading to bacterial inhibition, were not elucidated in the provided information.
Enzyme Inhibition Profiles and Kinetic Studies of this compound in Vitro
The search results indicate that enzyme inhibition studies have been conducted on extracts and essential oils from Geranium species, examining activities such as tyrosinase, acetylcholinesterase, butyrylcholinesterase, and α-glucosidase inhibition wikidata.org. Molecular docking studies have also been employed to gain insights into the inhibition mechanisms of compounds isolated from Geranium species in the context of enzyme kinetic studies wikidata.org. However, specific in vitro enzyme inhibition profiles and kinetic parameters directly determined for isolated this compound were not available in the provided search results. Research in this area appears to have focused more broadly on the complex mixtures present in Geranium extracts and essential oils or on other individual components like germacrone wikidata.orgresearchgate.net.
Molecular Target Identification and Binding Dynamics of this compound in Non-Human Models
Specific research focused on the identification of molecular targets and the detailed binding dynamics of isolated this compound in non-human models was not found in the provided search results. While molecular docking has been used in studies of Geranium compounds to explore potential enzyme binding sites wikidata.org, these investigations were not specifically centered on this compound as the primary subject, nor did they provide detailed accounts of its binding dynamics with identified molecular targets.
Allelopathic Activity Mechanisms of this compound in Plant Interactions
The allelopathic activity of Geranium macrorrhizum essential oil has been mentioned researchgate.net. Allelopathy involves the chemical interactions between plants, where one plant produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. However, the specific mechanisms by which isolated this compound contributes to or mediates any observed allelopathic effects of the essential oil were not detailed in the provided search results researchgate.net. Studies discussing allelopathy in the context of Geranium macrorrhizum essential oil did not isolate the mechanistic contribution of this compound from the effects of the multitude of compounds present in the oil researchgate.net.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Germazone
Correlating Structural Modifications of Germazone Derivatives with Specific Non-Clinical Biological Interactions
The core structure of this compound, a germacranolide sesquiterpene, offers a versatile scaffold for chemical modification. mdpi.com Studies involving the synthesis and biological evaluation of various this compound derivatives have demonstrated that even minor structural alterations can lead to substantial changes in their biological profiles, particularly in anticancer and insecticidal/acaricidal activities.
Key structural modifications and their impact on biological activity include:
Modification of the Carbonyl Group: The reduction of the carbonyl group in this compound to a hydroxyl group, forming Germacrol, has been shown to result in a compound with more pronounced antifeedant activity against certain insects compared to the parent compound. mdpi.com
Epoxidation of Double Bonds: The introduction of an epoxide ring into the this compound structure significantly influences its bioactivity. For instance, 1,10-epoxygermacrone (B1258720) is a potent insect antifeedant, proving to be a thousand times more effective than this compound against the aphid Rhopalosiphum padi. mdpi.comnih.gov Conversely, other epoxides like 1,10-epoxigermacrona and 9,10-epoxiisogermacrona showed reduced activity in other assays. mdpi.com The position of the epoxide is crucial; an epoxy function located in the α,β position relative to the carbonyl group appears to enhance ixodicidal (tick-killing) activity. mdpi.com
Addition of Substituents: The synthesis of novel this compound derivatives by introducing different substituent groups has been explored to enhance anticancer properties. nih.gov By creating ester derivatives at a hydroxylated form of this compound, researchers found that the majority of the synthesized compounds exhibited stronger inhibitory effects on various cancer cell lines (such as Bel-7402, HepG2, A549, and HeLa) and c-Met kinase than the original this compound. nih.gov For example, the introduction of a 3-phenylacrylate group resulted in a derivative with notable activity. nih.gov
These findings underscore the importance of the α,β-unsaturated ketone system and the accessibility of the cyclodeca-3,7-diene ring for modification. The strategic placement of functional groups can selectively enhance specific biological activities.
Table 1: Structure-Activity Relationship of this compound Derivatives
| Derivative Name | Structural Modification | Observed Non-Clinical Biological Interaction | Reference |
|---|---|---|---|
| Germacrol | Reduction of carbonyl to hydroxyl | Increased antifeedant activity against T. castaneum | mdpi.com |
| 1,10-Epoxygermacrone | Epoxidation of the 1,10-double bond | Highly potent and selective antifeedant against R. padi | mdpi.comnih.gov |
| Epoxyeudesmene (Derivative 24) | Epoxidation α,β to the carbonyl group | Acaricidal effects four times higher than this compound | mdpi.comnih.gov |
Pharmacophore Modeling and Ligand Design Principles for this compound Analogues
Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov For this compound analogues, a pharmacophore model represents the key molecular functionalities that govern their bioactivity. nih.gov This model is developed by analyzing the common structural features of active derivatives and their spatial relationships. nih.gov
Based on SAR studies, key pharmacophoric features for this compound derivatives likely include:
A hydrogen bond acceptor (the carbonyl oxygen).
Hydrophobic regions (the methyl and isopropylidene groups).
The specific spatial arrangement of the ten-membered ring system.
Ligand design for this compound analogues is guided by these pharmacophoric principles. nih.gov The goal is to create new molecules that fit the pharmacophore model while having improved properties. nih.gov Design strategies often start with the core this compound scaffold and introduce modifications to better match the identified pharmacophore features of a target receptor. nih.govnih.gov For instance, knowing that an α,β-epoxy-ketone feature enhances acaricidal activity allows for the rational design of new analogues incorporating this motif to screen for potentially more potent compounds. mdpi.com This approach moves beyond random screening to a more directed and efficient discovery process. nih.gov
Computational SAR/QSAR Modeling for Predicting Non-Clinical Biological Activities of this compound Derivatives
Computational modeling, particularly QSAR, establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model can quantitatively predict the activity of newly designed, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net
The development of a QSAR model for this compound derivatives involves:
Data Set Compilation: A series of this compound analogues with their experimentally determined biological activities (e.g., IC50 values for cancer cell inhibition) is collected. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each derivative. These can include physicochemical properties (like lipophilicity), electronic properties, and steric or topological indices that describe the molecule's shape and size.
Model Generation: Statistical methods are used to build an equation that correlates the descriptors with biological activity. researchgate.net
For this compound, molecular docking studies—a computational technique that predicts how a molecule binds to a target—have been used to complement SAR findings. nih.gov By docking this compound derivatives into the active site of the c-Met kinase, researchers can rationalize the observed inhibitory activities and understand the molecular mechanism of action. nih.gov This synergy between experimental data and computational modeling, such as 3D-QSAR, provides a powerful platform for identifying novel, potent this compound derivatives for specific non-clinical applications. nih.gov
Stereostructure-Activity Relationships of this compound Enantiomers and Diastereomers
Stereoisomerism, which involves molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can have a profound impact on biological activity. michberk.comnih.gov Chiral compounds, which exist as non-superimposable mirror images called enantiomers, often interact differently with chiral biological targets like enzymes and receptors. mdpi.comresearchgate.net
This compound is a chiral molecule, and its different stereoisomers (enantiomers and diastereomers) can be expected to exhibit distinct biological activities. This is because the precise three-dimensional shape of a molecule is critical for its interaction with a biological receptor. mdpi.com One enantiomer might fit perfectly into a receptor's binding site and elicit a strong biological response, while the other enantiomer may bind weakly or not at all. michberk.com
While specific studies on the differential activity of this compound stereoisomers were not detailed in the provided research, the principle of stereoselectivity is a fundamental concept in pharmacology and natural product chemistry. michberk.commdpi.com For many chiral natural products, only one specific stereoisomer is biosynthesized and demonstrates significant potency. mdpi.com Therefore, the synthesis and biological evaluation of individual this compound stereoisomers are critical steps to fully understand its SAR and to potentially develop more effective and specific agents by isolating the most active isomer. michberk.comnih.gov
Analytical Methodologies for Germazone Detection and Quantification
Development of Advanced Chromatographic Methods for Germazone Separation and Purity Assessment (e.g., GC-MS, HPLC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), including Ultra-High-Performance Liquid Chromatography (UHPLC-MS), are indispensable tools for the separation, identification, and quantification of this compound (Chamazulene) in essential oils and extracts. These techniques offer high sensitivity and selectivity, enabling the analysis of complex mixtures.
GC-MS is widely used for the analysis of volatile components in essential oils, including Chamazulene. Studies have employed GC-MS to identify and quantify Chamazulene in chamomile essential oils, alongside other sesquiterpenes like α-bisabolol and its oxides asianpubs.orgnih.govnih.govimpactfactor.orgnih.gov. The identification is typically performed by comparing the mass spectra and retention indices of the detected compounds with those of authentic standards or spectral libraries unesp.brnih.gov. For instance, GC-MS analysis of Matricaria recutita essential oil has identified Chamazulene as a significant component, with its presence contributing to the oil's characteristic blue color asianpubs.orgnih.gov. Quantitative analysis by GC-MS often involves using internal standards to determine the relative or absolute content of Chamazulene nih.gov.
HPLC-MS and UHPLC-MS are valuable for analyzing less volatile or thermally labile compounds, as well as for studying degradation products of Chamazulene. UHPLC-PDA-ESI-MS/MS has been utilized to monitor the photodegradation of Chamazulene in solutions, allowing for the identification of degradation products through accurate mass measurements and fragmentation patterns nih.govmdpi.compreprints.org. HPLC methods have also been developed for the analysis and purification of Chamazulene, often employing reverse-phase columns and mobile phases containing acetonitrile, water, and acidic modifiers like phosphoric acid or formic acid for MS compatibility sielc.comknauer.net. Preparative HPLC has been successfully applied to purify Chamazulene from chamomile blue oil, demonstrating its utility for obtaining high-purity samples for further research knauer.net. LC-MS/MS has also been used for the phytochemical analysis of chamomile extracts, identifying Chamazulene among other compounds nih.gov.
Table 1: Representative Chromatographic Conditions for Chamazulene Analysis
| Method | Column | Mobile Phase | Detection | Application | Source |
| GC-MS | Not specified (typical for essential oils) | Helium carrier gas | MS | Identification and quantification in essential oils | asianpubs.orgnih.gov |
| UHPLC-MS | C18 | Acetonitrile, aqueous formic acid | PDA, ESI-MS/MS | Photodegradation product analysis | mdpi.compreprints.org |
| HPLC | Reverse phase (e.g., Newcrom R1, C18) | Acetonitrile, water, phosphoric acid/formic acid | PDA, MS | Analysis and purification | sielc.comknauer.net |
Detailed research findings from chromatographic analyses have revealed the variability in Chamazulene content across different chamomile samples and extraction methods nih.govimpactfactor.orgnih.gov. For example, a GC-MS study of Mexican commercial chamomile teas showed varying Chamazulene content among different brands nih.gov. Another study using GC-MS found that the concentration of Chamazulene in chamomile samples from different geographical areas varied, with some regions yielding higher concentrations nih.gov.
Spectrophotometric and Electrochemical Techniques for Trace Analysis of this compound
Spectrophotometric methods, particularly UV-Vis spectrophotometry, are valuable for the quantitative determination of this compound (Chamazulene), especially in essential oils and extracts where it is present in sufficient concentrations. Chamazulene exhibits characteristic absorption bands in the UV-Vis spectrum, allowing for its detection and quantification by measuring absorbance at specific wavelengths pmf.unsa.baresearchgate.net.
UV-Vis spectrophotometry has been used to determine the percentage of Chamazulene in chamomile extracts and essential oils actahort.orgasianpubs.org. Studies have reported characteristic broad absorption bands for Chamazulene between 310 nm and 530 nm, with specific maxima around 340 nm and 530 nm pmf.unsa.baresearchgate.net. The blue color of chamomile essential oil is itself an indicator of Chamazulene presence, and spectrophotometric methods can quantify this based on absorbance in the visible region asianpubs.orgjns.edu.al. A method for Chamazulene determination in chamomile essential oil has been developed based on UV-spectrophotometry, often coupled with Thin Layer Chromatography (TLC) for separation pmf.unsa.baresearchgate.net.
Table 2: UV-Vis Absorption Maxima of Chamazulene
| Solvent | λmax (nm) | Source |
| Ethanol (B145695) | 245, 285, 289 | caymanchem.com |
| Not specified | 340, 530 | pmf.unsa.baresearchgate.net |
| Not specified | 310-530 | pmf.unsa.baresearchgate.net |
While direct electrochemical techniques specifically for this compound (Chamazulene or the Geranium compound) were not extensively detailed in the search results, electrochemical methods like cyclic voltammetry and differential pulse voltammetry are utilized for the characterization of azulene (B44059) derivatives, which are structurally related to Chamazulene researchgate.net. These techniques can provide information about the redox behavior of compounds and have potential for trace analysis, particularly if the compound is electrochemically active. Research on azulene derivatives has shown that their redox potential can be influenced by substituents, suggesting that electrochemical methods could potentially be applied to study and quantify this compound compounds if appropriate conditions are developed researchgate.net.
Innovative Sample Preparation and Extraction Techniques for this compound from Complex Natural Matrices (e.g., plant essential oils)
Effective sample preparation and extraction techniques are critical for isolating this compound (Chamazulene) from complex natural matrices like plant essential oils and dried plant material before analysis. Various methods have been employed, ranging from traditional distillation and solvent extraction to more innovative approaches.
Traditional methods for obtaining essential oils containing Chamazulene include steam distillation and hydrodistillation pmf.unsa.baasianpubs.orgunesp.bractahort.orgjns.edu.al. These processes facilitate the formation of Chamazulene from matricine under high-temperature conditions asianpubs.orgunesp.br. After distillation, the essential oil is collected and can be further processed or analyzed directly nih.govactahort.org.
Solvent extraction is another common technique. Chamazulene can be extracted from chamomile with solvents like methyl tert-butyl ether or hexane (B92381) pmf.unsa.banih.gov. Methanol (B129727) and ethanol have also been used for extracting compounds from chamomile flowers, although the solubility of Chamazulene can vary depending on the solvent and the presence of other compounds nih.gov. Dilution of essential oils with solvents like n-hexane or methanol is often performed before injection into chromatographic systems nih.govknauer.net.
Innovative techniques such as subcritical CO2 extraction have also been explored for extracting essential oils from chamomile flowers asianpubs.org. This method uses CO2 under pressure but below its critical temperature, offering a potentially milder extraction process compared to high-temperature distillation, which might influence the formation or degradation of certain compounds asianpubs.org. Flash chromatography has been used to isolate Chamazulene from essential oils, allowing for the separation of the target compound from other components in the matrix mdpi.com.
Sample preparation for chromatographic analysis often involves simple dilution of the essential oil or extract in a suitable solvent, followed by filtration to remove any insoluble material nih.govknauer.net. For spectrophotometric analysis, the extract or essential oil may be dissolved in a solvent like ethanol pmf.unsa.baresearchgate.net.
Table 3: Examples of Sample Preparation and Extraction Techniques for Chamazulene
| Technique | Matrix | Description | Application | Source |
| Steam Distillation | Chamomile flowers | Traditional method, forms Chamazulene from matricine. | Essential oil isolation | asianpubs.orgunesp.bractahort.org |
| Hydrodistillation | Chamomile flowers | Similar to steam distillation, uses water. | Essential oil isolation | asianpubs.orgjns.edu.al |
| Solvent Extraction | Chamomile flowers, EO | Using solvents like hexane, methyl tert-butyl ether, methanol, ethanol. | Isolation of compounds, sample prep | pmf.unsa.banih.govnih.gov |
| Flash Chromatography | Essential oil | Separation based on differential partitioning between stationary and mobile phases. | Isolation of Chamazulene | mdpi.com |
| Subcritical CO2 Ext. | Chamomile flowers | Using CO2 under pressure below critical temperature. | Essential oil extraction | asianpubs.org |
| Dilution & Filtration | Essential oil, Extract | Dissolving sample in solvent and filtering. | Sample preparation for analysis | nih.govknauer.net |
High-Throughput Analytical Screening Methods for this compound in Academic Research
High-Throughput Screening (HTS) methods are primarily utilized in drug discovery and biological research to rapidly test large libraries of compounds for specific biological activities bmglabtech.comwikipedia.org. While the search results did not provide specific examples of HTS methods directly applied to the analytical screening of this compound (Chamazulene or the Geranium compound) for its presence or quantity in numerous samples in an academic research context, the principles of HTS could potentially be adapted for such purposes, particularly in the context of screening large numbers of plant extracts or fractions.
HTS typically involves automated systems, robotics, liquid handling devices, and sensitive detectors to perform a large number of tests in parallel, often in microplate formats bmglabtech.comwikipedia.org. For analytical screening of a specific compound like Chamazulene, an HTS approach would require a rapid and sensitive detection method applicable to a large number of samples.
Potential HTS approaches for this compound (Chamazulene) analytical screening in academic research could involve:
Spectrophotometric Assays: If a rapid colorimetric or UV-Vis based assay for Chamazulene could be adapted to a microplate format, automated plate readers could enable high-throughput quantification bmglabtech.com. The characteristic blue color and UV-Vis absorption of Chamazulene suggest this is a plausible approach for matrices where it is a major component pmf.unsa.baresearchgate.netjns.edu.al.
Rapid Chromatographic Methods: While traditional GC-MS or HPLC-MS can be time-consuming for HTS, advancements in fast GC or UHPLC, coupled with rapid scanning MS detectors, could potentially be integrated into a higher-throughput workflow for targeted analysis of Chamazulene in numerous samples nih.govmdpi.compreprints.org.
** ELISA-based methods:** Although not specifically found for this compound/Chamazulene in the search, ELISA methods are mentioned for high-throughput analysis of other compounds in biological samples cdc.gov. If antibodies specific to this compound/Chamazulene were developed, this could enable high-throughput screening.
The application of HTS in academic research for analyzing natural products like this compound would likely focus on screening large collections of plant samples or extracts to identify chemotypes with high concentrations of the compound or to study the factors influencing its production. While specific published HTS protocols for this compound analytical quantification were not found, the technological infrastructure and methodologies exist for adapting analytical techniques to high-throughput formats for targeted compound screening in research settings bmglabtech.comwikipedia.org.
Future Directions and Emerging Research Avenues for Germazone
Application of Green Chemistry Principles in Germazone Synthesis and Derivatization
The synthesis and derivatization of natural products like this compound present opportunities for the application of green chemistry principles. Given that this compound is a complex tricyclic structure, traditional synthesis methods might involve harsh reagents, high temperatures, or significant solvent waste. Future research could focus on developing more environmentally benign synthetic routes to this compound and its analogs. This could involve exploring biocatalysis, using enzymes to perform specific chemical transformations under milder conditions, or employing heterogeneous catalysts that can be easily recovered and reused.
Furthermore, the derivatization of this compound to explore its chemical space or modify its properties could also benefit from green chemistry approaches. Reactions could be designed to minimize the use of hazardous substances, reduce energy consumption, and maximize atom economy. Techniques such as solvent-free reactions, reactions in alternative solvents like supercritical fluids or ionic liquids, and microwave-assisted synthesis could be investigated for their applicability to this compound derivatization.
Exploration of this compound as a Probe for Chemical Biology Research in Non-Human Systems
Chemical biology utilizes small molecules as probes to study biological processes. This compound, as a unique tricyclic sesquiterpene ketone, possesses a distinct structure that could make it a valuable tool for probing specific biological targets or pathways in non-human systems, such as plants, microorganisms, or insects. While Germacrone (B1671451), a related compound, has shown a range of biological activities, the specific biological roles or interactions of this compound are less explored.
Future research could involve synthesizing labeled versions of this compound (e.g., with isotopic labels or fluorescent tags) to track its distribution, binding partners, and metabolic fate within a biological system. By using this compound as a probe, researchers could potentially identify novel protein targets, elucidate signaling pathways, or understand its ecological role in the producing organism or its interactions with other organisms. This could involve pull-down assays to isolate proteins that bind to this compound or imaging studies to visualize its localization within cells or tissues.
Advanced Material Science Applications of this compound (if applicable, excluding medical/clinical)
The application of natural products in material science is an emerging field. While there is no readily available information on the specific use of this compound in advanced materials, its chemical structure, particularly the presence of a ketone functionality and a rigid tricyclic core, could potentially lend itself to certain material applications.
Future research in this area could explore the incorporation of this compound or its derivatives into polymers, coatings, or other materials to impart specific properties. For example, the ketone group could potentially be used for covalent attachment to polymer backbones or for cross-linking. The rigid sesquiterpene core might influence the mechanical or thermal properties of materials. Potential applications, excluding medical and clinical uses, could theoretically include its use as a building block for novel polymers, as an additive in functional coatings, or as a component in sensor technologies, depending on its inherent physical and chemical properties and the ability to synthesize suitable derivatives. However, the feasibility of such applications would require fundamental studies into the material properties of this compound and its interactions with other materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
